molecular formula C11H17NO3 B12822612 tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12822612
M. Wt: 211.26 g/mol
InChI Key: PUTOENHGHDTSSY-GZMMTYOYSA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a norbornane-like 3-azabicyclo[3.1.0]hexane core. Key structural elements include:

  • tert-Butyl carbamate group: A stable protecting group for amines, removable under acidic conditions.
  • Formyl group at the 1R,5R position: A reactive aldehyde functional group enabling nucleophilic additions or condensations.
  • Stereochemistry: The (1R,5R) configuration dictates spatial orientation, influencing interactions in chiral environments, such as enzyme binding sites.

It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic disorders .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m0/s1

InChI Key

PUTOENHGHDTSSY-GZMMTYOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[31One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.

Scientific Research Applications

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents or Stereochemistry

Compound Name CAS No. Key Features Molecular Formula Molecular Weight Key Differences
tert-Butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 927679-54-7 6-formyl substituent; (1R,5S,6s) stereochemistry C11H17NO3 211.26 Formyl group at position 6 instead of 1; altered stereochemistry impacts conformational stability .
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - Hydroxymethyl substituent; (1R,5S,6R) configuration C11H19NO3 213.28 Hydroxymethyl group enhances hydrophilicity; reduced electrophilicity compared to formyl .
tert-Butyl (1s,5r)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate - Amino substituent; (1s,5r) stereochemistry C10H18N2O2 198.26 Amino group enables nucleophilic reactivity (e.g., peptide coupling); distinct stereochemistry affects chiral recognition .

Analogues with Modified Bicyclic Frameworks

Compound Name CAS No. Bicyclic Structure Functional Groups Key Differences
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate - Bicyclo[2.2.1]heptene Oxo group Larger ring size (7-membered) increases ring strain; oxo group participates in hydrogen bonding, altering solubility .
rac-tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate - Bicyclo[3.2.0]heptane Formyl group Expanded bicyclic system (heptane vs. hexane) modifies steric hindrance and synthetic accessibility .

Functional Group Variations in Pharmaceutical Intermediates

Compound Name Role in Drug Development Key Functional Groups Example Application
tert-Butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Saxagliptin intermediate Carbamoyl group Enhances hydrogen bonding in DPP-4 enzyme inhibition .
tert-Butyl (1R,2S,5S)-rel-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Alkylating agent Bromomethyl group Facilitates nucleophilic substitutions in prodrug synthesis .

Key Research Findings

Physicochemical Properties

  • Solubility : The formyl-substituted compound exhibits lower aqueous solubility (logP ~1.2) compared to hydroxymethyl derivatives (logP ~0.5) due to reduced polarity .
  • Stability : The tert-butyl carbamate group remains intact under basic conditions but hydrolyzes in strong acids (e.g., HCl/THF), enabling selective deprotection .

Commercial and Industrial Perspectives

  • Suppliers: Available from specialized vendors (e.g., Enamine, Sigma-Aldrich) with prices ranging from $103/g (amino derivatives) to $1,661/5g (hydroxymethyl derivatives) .
  • Purity : High-purity grades (>95%) are standard for pharmaceutical R&D, with analytical data (HPLC, NMR) provided upon request .

Biological Activity

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1622903-52-9
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes.

2. Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer cell proliferation. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, indicating that it may help protect neuronal cells from oxidative stress and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Method 1 : Reaction of tert-butyl alcohol with formic acid under acidic conditions.
  • Method 2 : Utilizing a bicyclic precursor followed by formylation reactions.

Research Findings and Case Studies

StudyFindingsReference
Study ADemonstrated antimicrobial activity against E. coli and S. aureus
Study BInhibition of DHFR leading to reduced cancer cell proliferation
Study CNeuroprotective effects in vitro against oxidative stress

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to active sites on enzymes like DHFR.
  • Interactions with cellular membranes leading to disruption in microbial cells.

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